![molecular formula C20H18ClN3O3S B2486961 N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamid CAS No. 361166-99-6](/img/structure/B2486961.png)
N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung N-(2-(4-Chlorphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamid:
Antitumoraktivität
Diese Verbindung hat sich als vielversprechend bei der Hemmung der Proliferation verschiedener Krebszelllinien erwiesen. Ihre Struktur ermöglicht es ihr, mit bestimmten zellulären Signalwegen zu interagieren, was zu Apoptose (programmierter Zelltod) in Krebszellen führt. Forschungsergebnisse deuten darauf hin, dass sie besonders wirksam gegen Brust- und Lungenkrebszellen sein kann, indem sie den Zellzyklus stört und den Zelltod induziert .
Antimikrobielle Eigenschaften
Die Verbindung zeigt eine signifikante antimikrobielle Aktivität gegen eine Reihe von bakteriellen und Pilzpathogenen. Ihr Mechanismus beinhaltet die Störung der Integrität der Zellmembran von Mikroben, was zu Zelllyse und Tod führt. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Entzündungshemmende Wirkungen
Studien haben gezeigt, dass diese Verbindung Entzündungen reduzieren kann, indem sie die Produktion von proinflammatorischen Zytokinen hemmt. Sie erreicht dies, indem sie spezifische Signalwege blockiert, die an der Entzündungsreaktion beteiligt sind. Diese Eigenschaft ist wertvoll für die Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis und Morbus Crohn .
Antivirale Aktivität
Es wurde festgestellt, dass die Verbindung antivirale Eigenschaften besitzt, insbesondere gegen RNA-Viren. Sie interferiert mit der Virusreplikation, indem sie wichtige Enzyme hemmt, die für den Viruslebenszyklus erforderlich sind. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung von Behandlungen für Virusinfektionen wie Influenza und Hepatitis .
Neuroprotektive Wirkungen
Forschungsergebnisse deuten darauf hin, dass diese Verbindung neuronale Zellen vor oxidativem Stress und Apoptose schützen kann. Sie erreicht dies, indem sie oxidative Stresswege moduliert und die Expression neuroprotektiver Proteine erhöht. Diese Eigenschaft ist besonders relevant für neurodegenerative Erkrankungen wie Alzheimer und Parkinson .
Antioxidative Aktivität
Die Verbindung weist starke antioxidative Eigenschaften auf, die dazu beitragen, freie Radikale abzufangen und oxidativen Stress zu reduzieren. Diese Aktivität ist vorteilhaft bei der Verhinderung von Zellschäden und Alterung, was sie zu einem potenziellen Kandidaten für Anti-Aging-Therapien und -Nahrungsergänzungsmittel macht .
Antidiabetisches Potenzial
Vorläufige Studien zeigen, dass diese Verbindung die Insulinsensitivität verbessern und den Blutzuckerspiegel senken kann. Sie wirkt, indem sie Insulin-Signalwege moduliert und die Glukoseaufnahme in Zellen erhöht. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Diabetesbehandlungen .
Antimalaria-Aktivität
Die Verbindung hat eine Wirksamkeit gegen Plasmodium-Arten gezeigt, die Parasiten, die für Malaria verantwortlich sind. Sie stört den Lebenszyklus des Parasiten, indem sie wichtige Enzyme hemmt, die für sein Überleben erforderlich sind. Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimalariamittel .
Wirkmechanismus
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is the mitochondrial respiration process in fungi . This compound acts as a quinone outside inhibitor (QoI), which is a type of fungicide .
Mode of Action
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide interacts with its targets by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain . This disruption in electron transfer leads to a cessation of important cellular biochemical processes, effectively stopping fungal growth .
Biochemical Pathways
The action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide affects the mitochondrial respiration pathway . By inhibiting this pathway, it disrupts the energy production in the fungal cells, leading to their death .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
Result of Action
The molecular and cellular effects of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide’s action result in the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide. For instance, it has been used widely in agriculture, particularly in the Upper Midwest of the United States . Resistant populations have been identified in various regions, suggesting that geographical and environmental factors can influence its efficacy .
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-5-3-4-14(18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)13-8-6-12(21)7-9-13/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPGBIYIKZKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)
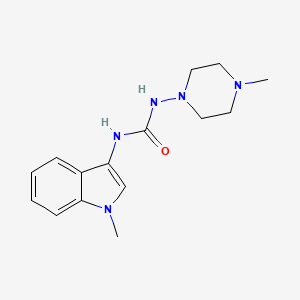
![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)
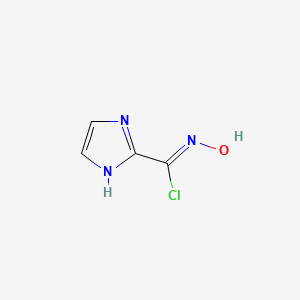
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2486882.png)
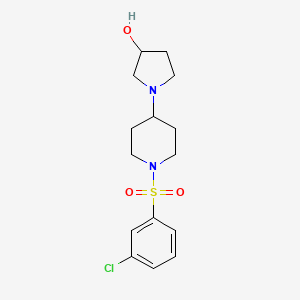
![3'-(3-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2486887.png)
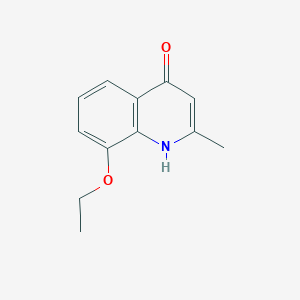
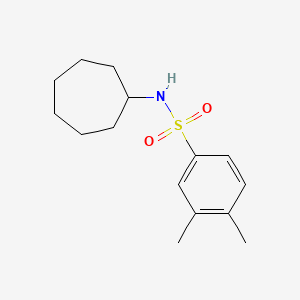

![N-(4-chlorophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

